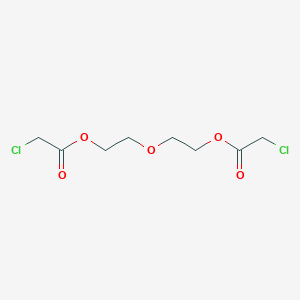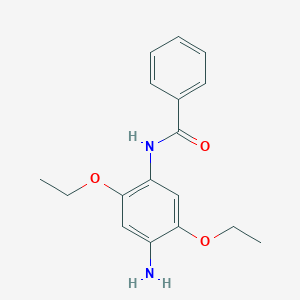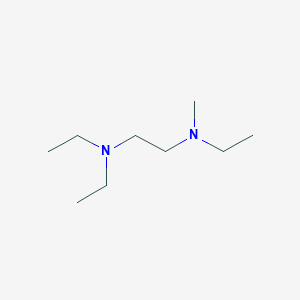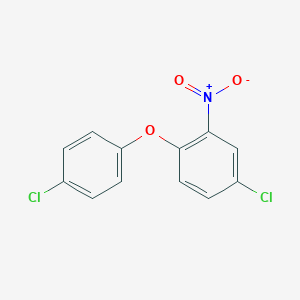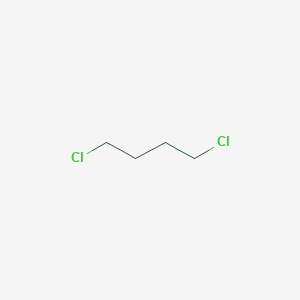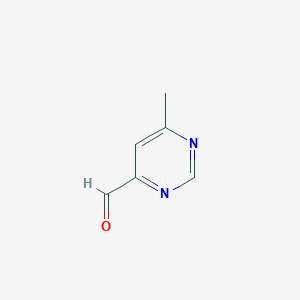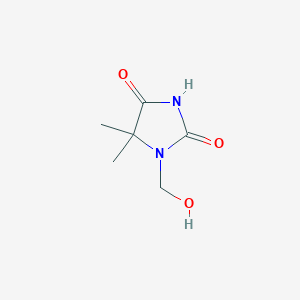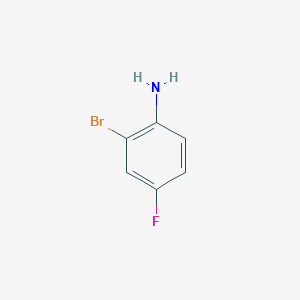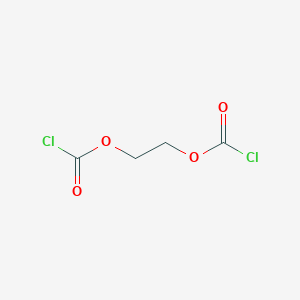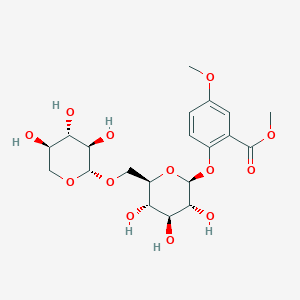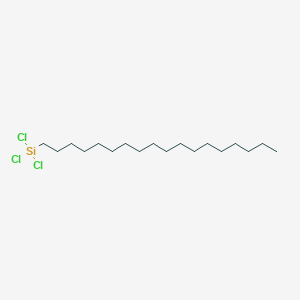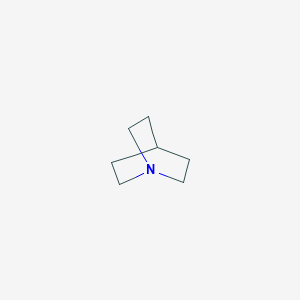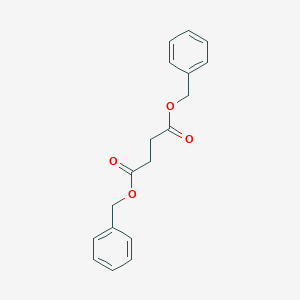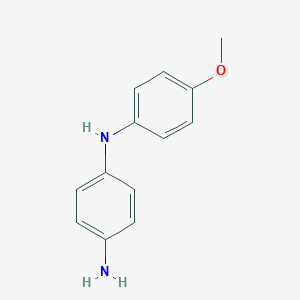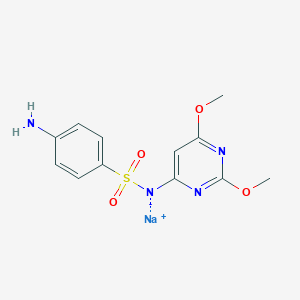
Sulfadimethoxin-Natrium
Übersicht
Beschreibung
Sodiumsulfadimethoxin ist ein Sulfonamid-Antibiotikum, das hauptsächlich zur Behandlung verschiedener Infektionen eingesetzt wird, darunter Atemwegs-, Harnwegs-, Darminfektionen und Weichteilinfektionen. Es wird häufig in der Veterinärmedizin eingesetzt, ist aber auch in einigen Ländern für die Anwendung beim Menschen zugelassen . Sodiumsulfadimethoxin hemmt die bakterielle Synthese von Folsäure aus Para-Aminobenzoesäure, wodurch es gegen eine breite Palette von Bakterien wirksam ist .
Wissenschaftliche Forschungsanwendungen
Sulfadimethoxine sodium has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for various assays and tests.
Biology: It serves as a model compound in studies of bacterial resistance and enzyme inhibition.
Medicine: It is used to treat infections in both humans and animals, particularly in veterinary medicine.
Wirkmechanismus
Target of Action
Sulfadimethoxine sodium primarily targets bacteria and some protozoa . It is a sulfonamide antibiotic used to treat a variety of infections, including respiratory, urinary tract, enteric, and soft tissue infections .
Mode of Action
Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor against PABA, being structurally similar to PABA, it binds to the enzyme’s active site and prevents the synthesis of folic acid from progressing .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of folic acid. Folic acid is necessary for these organisms to produce nucleic acids (i.e., DNA and RNA), which are required for cell division . By inhibiting the synthesis of folic acid, Sulfadimethoxine sodium prevents pathogen growth rather than killing them .
Pharmacokinetics
It is known that sulfonamides, like sulfadimethoxine, diffuse easily when in their unionized, lipid-soluble form, and easily reach many tissues .
Result of Action
The result of Sulfadimethoxine sodium’s action is the inhibition of bacterial growth. It has a microbiostatic effect rather than a microbiocidal one . This means it prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .
Action Environment
Environmental factors can influence the action of Sulfadimethoxine sodium. For instance, increasing moisture or temperature can increase its degradation in manure . Also, its photodegradation in water can be influenced by initial pH and common water constituents .
Safety and Hazards
Sulfadimethoxine sodium is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . This interaction with the enzyme responsible for the synthesis of folic acid is crucial for its antibacterial activity.
Cellular Effects
The primary cellular effect of Sulfadimethoxine sodium is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for bacterial growth, it prevents the bacteria from multiplying .
Molecular Mechanism
The molecular mechanism of action of Sulfadimethoxine sodium involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By structurally mimicking para-aminobenzoic acid, Sulfadimethoxine sodium binds to the enzyme’s active site, preventing the synthesis of folic acid .
Temporal Effects in Laboratory Settings
The degradation kinetics of Sulfadimethoxine sodium in manure was studied and a model based on the first-order kinetics was developed to fit the observed degradation . The effects of the initial concentration of Sulfadimethoxine sodium, manure moisture, and temperature on the degradation kinetics were investigated .
Dosage Effects in Animal Models
In cattle, excluding veal, the dosage of Sulfadimethoxine sodium is 55 mg/kg, administered orally or intravenously once, followed by 27.5 mg/kg, administered orally or intravenously every 24 hours for up to 5 days . In dogs and cats, the dosage is 55 mg/kg, administered orally, intravenously, or subcutaneously once, followed by 27.5 mg/kg, administered orally, intravenously, or subcutaneously every 24 hours .
Metabolic Pathways
The metabolic pathway of Sulfadimethoxine sodium involves the inhibition of the synthesis of folic acid from para-aminobenzoic acid . This occurs through the inhibition of the enzyme dihydropteroate synthase .
Vorbereitungsmethoden
Die Herstellung von Sodiumsulfadimethoxin erfolgt durch die Reaktion von Sulfadimethoxin mit Natriumhydroxid in einem Alkohol-Lösungsmittel. Dieses Verfahren eignet sich für die industrielle Produktion, da es zu hoher Reinheit und hohem Ertrag führt . Der Prozess kann wie folgt zusammengefasst werden:
- Sulfadimethoxin wird in einem Alkohol-Lösungsmittel gelöst.
- Natriumhydroxid wird der Lösung zugegeben.
- Die Reaktionsmischung wird filtriert, um Sodiumsulfadimethoxin zu erhalten.
Chemische Reaktionsanalyse
Sodiumsulfadimethoxin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind für diese Verbindung weniger häufig.
Substitution: Sodiumsulfadimethoxin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Sulfonamidgruppe. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Natriumhypochlorit zur Oxidation und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Sodiumsulfadimethoxin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Standard in der analytischen Chemie für verschiedene Assays und Tests verwendet.
Biologie: Es dient als Modellverbindung in Studien zum bakteriellen Resistenzmechanismus und zur Hemmung von Enzymen.
Wirkmechanismus
Sodiumsulfadimethoxin übt seine Wirkung aus, indem es das bakterielle Enzym Dihydropteroatsynthase hemmt. Dieses Enzym ist für die Synthese von Folsäure aus Para-Aminobenzoesäure unerlässlich. Durch kompetitive Hemmung dieses Enzyms verhindert Sodiumsulfadimethoxin die Synthese von Folsäure, die für die bakterielle DNA- und RNA-Produktion notwendig ist . Diese Hemmung führt zu einem bakteriostatischen Effekt, der das Wachstum und die Vermehrung von Bakterien verhindert .
Analyse Chemischer Reaktionen
Sulfadimethoxine sodium undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: Sulfadimethoxine sodium can undergo substitution reactions, particularly involving its sulfonamide group. Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Sodiumsulfadimethoxin ähnelt anderen Sulfonamid-Antibiotika, wie Sulfadiazin und Sulfamethoxazol. Es hat eine längere Halbwertszeit und ist gegen bestimmte Bakterienstämme wirksamer . Einige ähnliche Verbindungen umfassen:
Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum, das zur Behandlung von Infektionen eingesetzt wird.
Sulfamethoxazol: Wird oft mit Trimethoprim kombiniert, um seine antibakterielle Wirkung zu verstärken.
Sulfisoxazol: Wird zur Behandlung von Harnwegsinfektionen und anderen bakteriellen Infektionen eingesetzt.
Die einzigartigen Eigenschaften von Sodiumsulfadimethoxin, wie seine lange Halbwertszeit und seine breite Wirkspektren, machen es zu einem wertvollen Antibiotikum sowohl in der Human- als auch in der Veterinärmedizin.
Eigenschaften
CAS-Nummer |
1037-50-9 |
|---|---|
Molekularformel |
C12H14N4NaO4S |
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16); |
InChI-Schlüssel |
QMKDRDOUCFKMHP-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] |
Kanonische SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na] |
| 1037-50-9 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


